Cas no 86695-06-9 ((R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol)
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Chemical and Physical Properties
Names and Identifiers
-
- (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
- (R)- 2-AMINO-3-METHYL-1,1-DIPHENYL-1-BUTANOL
- (R)-2-Amino-3-methyl-1,1-diphenylbutanol
- R-2-amino-3-methyl-1,1-diphenylbutan-1-ol
- (2r)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
- (r)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
- Oprea1_417947
- FD1205
- OR304009
- AX8047052
- AB0027107
- ST2414402
- W8901
- AM20060741
- (2R)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
- (R)-(+)-2-Amino-
- Benzenemethanol, α-(1-amino-2-methylpropyl)-α-phenyl-, (R)- (ZCI)
- α-[(1R)-1-Amino-2-methylpropyl]-α-phenylbenzenemethanol (ACI)
- (+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
- (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol
-
- MDL: MFCD00205594
- Inchi: 1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m1/s1
- InChI Key: LNQVZZGGOZBOQS-MRXNPFEDSA-N
- SMILES: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@H](N)C(C)C
Computed Properties
- Exact Mass: 255.16200
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: -0.2
Experimental Properties
- Color/Form: Powder
- Melting Point: 96.0 to 101.0 deg-C
- Flash Point: 210.6℃
- PSA: 46.25000
- LogP: 3.60610
- Optical Activity: [α]20/D +132°, c = 1 in chloroform
- Solubility: Not determined
- Sensitiveness: Sensitive to air
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I137080-1g |
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |
86695-06-9 | ≥98.0%(HPLC) | 1g |
¥311.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I137080-250mg |
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |
86695-06-9 | ≥98.0%(HPLC) | 250mg |
¥173.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I137080-5g |
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |
86695-06-9 | ≥98.0%(HPLC) | 5g |
¥1248.90 | 2023-09-02 | |
| Fluorochem | 212147-1g |
R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |
86695-06-9 | 95% | 1g |
£35.00 | 2022-02-28 | |
| Fluorochem | 212147-10g |
R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |
86695-06-9 | 95% | 10g |
£162.00 | 2022-02-28 | |
| Fluorochem | 212147-25g |
R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |
86695-06-9 | 95% | 25g |
£356.00 | 2022-02-28 | |
| Chemenu | CM109355-5g |
(R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol |
86695-06-9 | 95+% | 5g |
$143 | 2021-06-17 | |
| Chemenu | CM109355-10g |
(R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol |
86695-06-9 | 95+% | 10g |
$196 | 2021-06-17 | |
| Chemenu | CM109355-25g |
(R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol |
86695-06-9 | 95+% | 25g |
$430 | 2021-06-17 | |
| Alichem | A019122863-10g |
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |
86695-06-9 | 97% | 10g |
$195.52 | 2023-08-31 |
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, reflux
Production Method 4
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ; 0 °C; 4 h, rt
Production Method 5
2.1 Solvents: Diethyl ether
Production Method 6
Production Method 7
Production Method 8
Production Method 9
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 10
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt
Production Method 11
2.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt; 10 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, reflux
Production Method 12
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt; overnight, rt
3.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt; 10 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, reflux
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Raw materials
- H-D-Val-OMe Hydrochloride
- L-Valine methyl ester hydrochloride
- Carbamic acid, [(1R)-1-(hydroxydiphenylmethyl)-2-methylpropyl]-,1,1-dimethylethyl ester
- Benzene, 1,1'-[(methoxymethoxy)methylene]bis-
- L-Valine
- D-Boc Valine Methyl Ester
- (2R)-2-amino-3-methyl-butanoic acid
- O-Methyl-D-valine hydrochloride
- N-Benzyloxycarbonyl D-Valine Methyl Ester
- (2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
- [S(S)]-N-[(1S)-1-[(Methoxymethoxy)diphenylmethyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide
- [S(S)]-N-[(1R)-1-[(Methoxymethoxy)diphenylmethyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Preparation Products
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Suppliers
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Comprehensive Overview of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (CAS No. 86695-06-9)
The compound (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (CAS No. 86695-06-9) is a chiral amino alcohol with significant applications in pharmaceutical research and organic synthesis. Its unique structural features, including the diphenyl and methyl groups, make it a valuable intermediate for the development of enantioselective catalysts and bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in asymmetric synthesis and medicinal chemistry, aligning with the growing demand for chiral building blocks in drug discovery.
One of the key reasons for the popularity of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is its utility in stereoselective reactions. The (R)-(+) enantiomer is particularly sought after for its ability to induce chirality in target molecules, a critical factor in the synthesis of pharmaceutical intermediates. Recent studies highlight its use in the preparation of β-adrenergic receptor ligands, which are pivotal in cardiovascular and respiratory therapies. This aligns with current trends in precision medicine, where enantiopure compounds are essential for minimizing side effects and enhancing efficacy.
From a synthetic chemistry perspective, the CAS No. 86695-06-9 compound offers versatility. Its amino alcohol functionality allows for facile derivatization, enabling the creation of diverse chemo- and regioselective products. This adaptability is particularly relevant in the context of green chemistry, as researchers seek sustainable methods to reduce waste and improve atom economy. The compound’s stability under various reaction conditions further enhances its appeal for high-throughput screening and combinatorial chemistry applications.
In the realm of material science, (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol has shown promise as a precursor for functionalized polymers and liquid crystals. Its aromatic and chiral properties contribute to the design of advanced materials with tailored optical and mechanical characteristics. This intersects with the rising interest in smart materials and nanotechnology, where molecular precision is paramount.
For those searching "chiral amino alcohol applications" or "CAS 86695-06-9 uses", this compound exemplifies how enantiopure intermediates drive innovation across multiple disciplines. Its relevance to drug development, catalysis, and material design underscores its importance in contemporary research. As the scientific community continues to explore sustainable synthesis and targeted therapies, compounds like (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol will remain at the forefront of discovery.
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